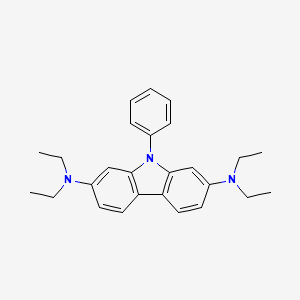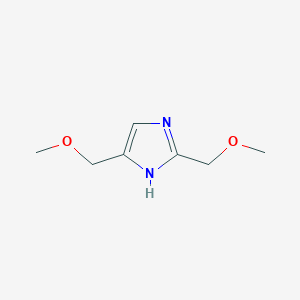![molecular formula C5H4Br2Cl2 B14301470 1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane CAS No. 119327-49-0](/img/structure/B14301470.png)
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,2-dichlorobicyclo[111]pentane is an organic compound with the molecular formula C₅H₄Br₂Cl₂ It belongs to the family of bicyclic bridged compounds and is characterized by its unique structure, which consists of a bicyclo[111]pentane core with bromine and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with a suitable reagent under controlled conditions. For example, the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the use of [1.1.1]propellane as a precursor . The reaction typically requires specific conditions such as low temperatures and the presence of a UV lamp to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, characterized by its hydrocarbon structure.
1,3-Dibromo-5,5-dichlorobicyclo[1.1.1]pentane: A similar compound with different substitution patterns.
1,3-Diiodobicyclo[1.1.1]pentane: Another derivative with iodine substituents.
Uniqueness
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. Its combination of bromine and chlorine atoms makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
119327-49-0 |
|---|---|
Formule moléculaire |
C5H4Br2Cl2 |
Poids moléculaire |
294.80 g/mol |
Nom IUPAC |
1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H4Br2Cl2/c6-3-1-4(7,2-3)5(3,8)9/h1-2H2 |
Clé InChI |
HYTDVZWSNNVMTR-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2(Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


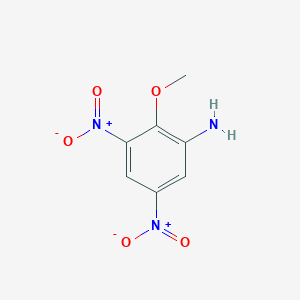
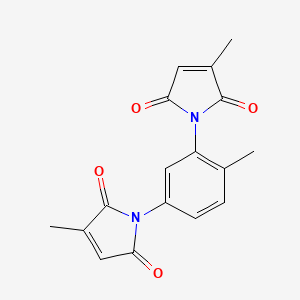
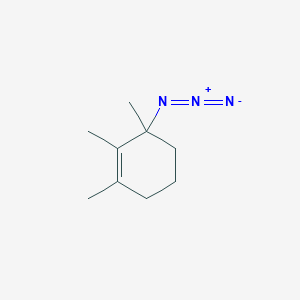
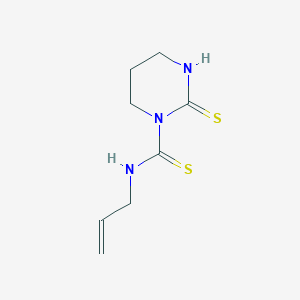
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
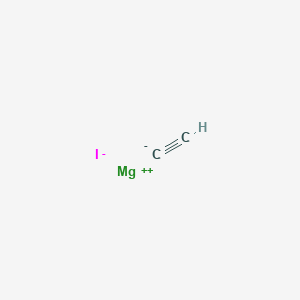
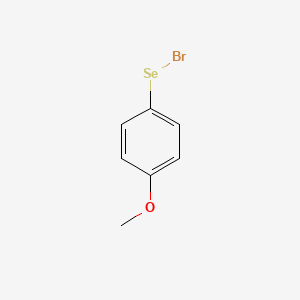
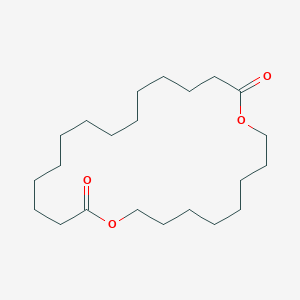
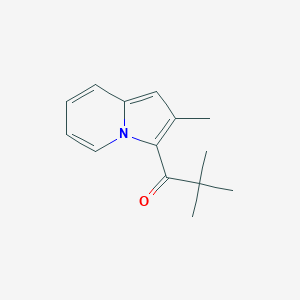
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
